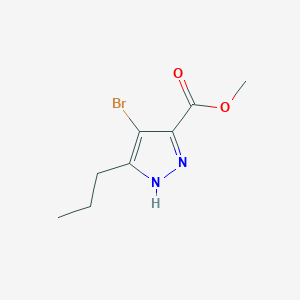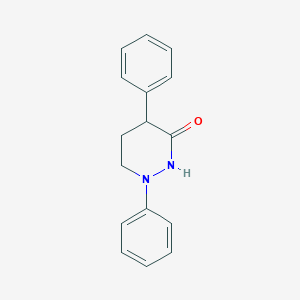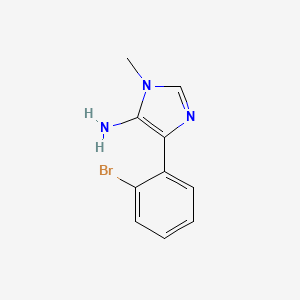
1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-(Piperidin-3-il)-1H-1,2,3-triazol-4-carboxílico es un compuesto heterocíclico que combina las características estructurales de los anillos piperidina y triazol. Este compuesto es de gran interés en la química medicinal debido a sus posibles propiedades farmacológicas y su papel como bloque de construcción en la síntesis de diversas moléculas bioactivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 1-(Piperidin-3-il)-1H-1,2,3-triazol-4-carboxílico normalmente implica la reacción de cicloadición entre azidas y alquinos, conocida como cicloadición dipolar 1,3 de Huisgen. Esta reacción suele estar catalizada por cobre (Cu(I)) para formar el anillo triazol. La parte piperidina se puede introducir mediante diversas estrategias sintéticas, como la sustitución nucleófila o la aminación reductora.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar técnicas de síntesis de flujo continuo para aumentar el rendimiento y la eficiencia. El uso de catalizadores robustos y condiciones de reacción optimizadas, como el control de la temperatura y la presión, son cruciales para la producción a gran escala.
Análisis de las reacciones químicas
Tipos de reacciones: El ácido 1-(Piperidin-3-il)-1H-1,2,3-triazol-4-carboxílico se somete a varios tipos de reacciones químicas, incluidas:
Oxidación: El anillo triazol se puede oxidar en condiciones específicas para formar diversos derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar el anillo piperidina, dando lugar a diferentes productos hidrogenados.
Sustitución: Tanto el anillo piperidina como el anillo triazol pueden sufrir reacciones de sustitución con varios electrófilos y nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan con frecuencia.
Sustitución: Los reactivos como los haluros de alquilo, los cloruros de acilo y los cloruros de sulfonilo se utilizan en las reacciones de sustitución.
Principales productos: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos de N-triazol, mientras que la reducción puede producir diversos derivados de piperidina.
Aplicaciones de la investigación científica
El ácido 1-(Piperidin-3-il)-1H-1,2,3-triazol-4-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como un bloque de construcción versátil para la síntesis de moléculas complejas, incluidos los productos farmacéuticos y los agroquímicos.
Biología: El compuesto se utiliza en el diseño de inhibidores enzimáticos y moduladores de receptores.
Medicina: Tiene posibles aplicaciones terapéuticas en el tratamiento de enfermedades como el cáncer, las infecciones bacterianas y los trastornos neurológicos.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales con propiedades únicas, como los polímeros y los catalizadores.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the piperidine ring, leading to different hydrogenated products.
Substitution: Both the piperidine and triazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the design of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.
Industry: The compound is utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
El mecanismo de acción del ácido 1-(Piperidin-3-il)-1H-1,2,3-triazol-4-carboxílico implica su interacción con objetivos moleculares específicos, como las enzimas y los receptores. El anillo triazol puede formar enlaces de hidrógeno e interacciones π-π con las proteínas diana, mientras que la parte piperidina puede aumentar la afinidad y la especificidad de la unión. Estas interacciones pueden modular la actividad de las proteínas diana, dando lugar a diversos efectos biológicos.
Compuestos similares:
- Ácido 1-(Piperidin-4-il)-1H-1,2,3-triazol-4-carboxílico
- Ácido 1-(Piperidin-3-il)-1H-1,2,3-triazol-5-carboxílico
- Ácido 1-(Piperidin-3-il)-1H-1,2,4-triazol-4-carboxílico
Singularidad: El ácido 1-(Piperidin-3-il)-1H-1,2,3-triazol-4-carboxílico es único debido a su patrón de sustitución específico, que puede influir en su reactividad química y su actividad biológica. La posición del anillo piperidina y el grupo ácido carboxílico pueden afectar significativamente las propiedades farmacocinéticas y farmacodinámicas del compuesto, convirtiéndolo en un andamiaje valioso para el diseño y desarrollo de fármacos.
Comparación Con Compuestos Similares
- 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(Piperidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid
- 1-(Piperidin-3-yl)-1H-1,2,4-triazole-4-carboxylic acid
Uniqueness: 1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the piperidine ring and the carboxylic acid group can significantly affect the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug design and development.
Propiedades
Fórmula molecular |
C8H12N4O2 |
|---|---|
Peso molecular |
196.21 g/mol |
Nombre IUPAC |
1-piperidin-3-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N4O2/c13-8(14)7-5-12(11-10-7)6-2-1-3-9-4-6/h5-6,9H,1-4H2,(H,13,14) |
Clave InChI |
WZTBJEAOFDAONH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)N2C=C(N=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine](/img/structure/B11813786.png)

![1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B11813792.png)



![5-(Benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylic acid](/img/structure/B11813797.png)






![2-(tert-Butyl)-6-nitrobenzo[d]oxazole](/img/structure/B11813819.png)
